7-Pentacosene
Description
Significance of Long-Chain Alkenes in Interspecific and Intraspecific Chemical Communication
Long-chain alkenes, a class of unsaturated hydrocarbons, are fundamental components of the chemical language used by insects for both interspecific (between different species) and intraspecific (within the same species) communication. researchgate.net These compounds are major constituents of the insect cuticle, the waxy outer layer that primarily serves to prevent water loss. researchgate.netscienceopen.com However, their role extends far beyond simple waterproofing. Many of these hydrocarbons act as semiochemicals, which are signaling molecules that convey information between organisms. researchgate.netunesp.br
The structure of these alkenes, including the length of the carbon chain and the position and geometry of the double bonds, allows for a high degree of specificity in the signals they carry. nih.gov This chemical diversity enables insects to produce and recognize a vast array of signals for various purposes, including mate recognition, species identification, and social organization. researchgate.netscienceopen.com In social insects, for instance, cuticular hydrocarbons are vital for distinguishing nestmates from intruders. annzool.net
Overview of 7-Pentacosene as a Cuticular Hydrocarbon and Semiochemical
This compound (C₂₅H₅₀) is a monounsaturated long-chain alkene that is a prominent cuticular hydrocarbon in many insect species. nih.govcambridge.orgnih.gov As a semiochemical, it functions in various contexts, most notably as a contact sex pheromone. caymanchem.comclinisciences.com In the well-studied fruit fly, Drosophila melanogaster, (Z)-7-pentacosene is found on both males and females and can stimulate copulation, particularly at high concentrations or in combination with other alkenes. cambridge.orgcaymanchem.comclinisciences.com
The role of this compound is not limited to sexual communication. It is also implicated in species recognition and can influence social behaviors. nih.govusp.br The relative abundance of this compound in the cuticular hydrocarbon profile can vary between species, populations, sexes, and even individuals, contributing to the chemical signature of an insect. nih.govresearchgate.net
Historical Context of this compound Research
The study of insect cuticular hydrocarbons began with the recognition of their primary role in preventing desiccation. scienceopen.com The discovery that these compounds also function as pheromones was a significant breakthrough. cuni.cz Early research in the 1970s and 1980s began to identify specific hydrocarbons and their roles in chemical communication. One of the pioneering discoveries in this area was the identification of (Z)-9-tricosene as a sex pheromone in the housefly, Musca domestica. cuni.cz
Subsequent research on Drosophila species identified 7-tricosene (B1233067) and this compound as major male cuticular hydrocarbons with pheromonal activity. cambridge.orgcuni.cz Studies in the 1980s provided evidence for the aphrodisiac properties of this compound in Drosophila melanogaster. caymanchem.com The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying this compound and other cuticular hydrocarbons, paving the way for a deeper understanding of their biological functions. nih.govmdpi.com
Current Research Landscape and Emerging Questions on this compound
Current research on this compound continues to explore its multifaceted roles in insect behavior and evolution. Scientists are investigating the genetic and biosynthetic pathways that control the production of this compound and other cuticular hydrocarbons. nih.govnih.govnih.gov For example, studies in Drosophila have identified specific genes and chromosomal regions that influence the ratio of 7-tricosene to this compound. nih.govcambridge.orgnih.gov
Emerging questions in the field include understanding how environmental factors, such as temperature and diet, affect the expression of this compound and other cuticular hydrocarbons and the subsequent impact on behavior. nih.gov There is also growing interest in how these chemical signals evolve and contribute to the formation of new species. scienceopen.com Furthermore, researchers are exploring the potential applications of this knowledge in areas such as pest management, where synthetic pheromones could be used to disrupt mating behaviors. researchgate.net The discovery of very long-chain hydrocarbons, including those beyond the detection limits of standard GC-MS, opens new avenues for investigating the full complexity of insect chemical communication. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Formal Name | (Z)-pentacos-7-ene | nih.gov |
| CAS Number | 63623-49-4 | caymanchem.comclinisciences.com |
| Molecular Formula | C₂₅H₅₀ | caymanchem.comnih.gov |
| Formula Weight | 350.7 g/mol | caymanchem.comnih.gov |
| SMILES | CCCCCC/C=C\CCCCCCCCCCCCCCCCC | caymanchem.com |
| InChI Key | RORWYUWDGGVNRJ-SQFISAMPSA-N | caymanchem.com |
Interactive Data Table: Research Findings on this compound in Various Insect Species
| Species | Role of this compound | Key Findings | References |
| Drosophila melanogaster | Sex pheromone, courtship stimulant | Present in both sexes; stimulates male courtship and copulation. cambridge.orgcaymanchem.comclinisciences.com Production is genetically controlled. cambridge.orgnih.gov Levels increase in females after mating. caymanchem.comclinisciences.com | cambridge.orgnih.govcaymanchem.comclinisciences.com |
| Drosophila simulans | Pheromone component | A predominant hydrocarbon along with 7-tricosene. nih.gov The ratio of 7-tricosene to this compound is under genetic control. nih.gov | nih.gov |
| Tipula autumnalis (Crane Fly) | Potential sex pheromone component | Identified as a behaviorally active cuticular compound. mdpi.com | mdpi.com |
| Anoplophora glabripennis (Asian Longhorned Beetle) | Contact pheromone precursor | One of five female-produced olefins that elicit male copulatory behavior. mdpi.com | mdpi.com |
| Scaptotrigona bipunctata (Stingless Bee) | Recognition cue | A major component of the cuticular hydrocarbon profile involved in inter-colonial aggression. usp.br | usp.br |
| Mischocyttarus spp. (Social Wasp) | Chemical signal | Present in the cuticular hydrocarbon profile. scielo.br | scielo.br |
| Ips subelongatus (Bark Beetle) | Chemotaxonomic marker | Identified as a component of the cuticular hydrocarbons. mdpi.com | mdpi.com |
| Honey Bees (Apis mellifera) | Potential health indicator | Levels of this compound and other hydrocarbons can differ between healthy and diseased bees. qmul.ac.uk | qmul.ac.uk |
Structure
2D Structure
Properties
CAS No. |
96313-98-3 |
|---|---|
Molecular Formula |
C25H50 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
(E)-pentacos-7-ene |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13+ |
InChI Key |
RORWYUWDGGVNRJ-FYWRMAATSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCC |
Synonyms |
7-pentacosene |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 7 Pentacosene
Elucidation of Biosynthetic Precursors and Intermediates
The production of 7-pentacosene originates from the fatty acid synthesis pathway. The initial precursor is typically a saturated fatty acid, which undergoes modifications to introduce a double bond and extend the carbon chain. In Drosophila melanogaster, the biosynthesis of this compound and the related compound 7-tricosene (B1233067) are closely linked, suggesting they share a common metabolic route. cambridge.org Palmitoleic acid, an omega-7 fatty acid, has been identified as a key precursor to 7-unsaturated hydrocarbons. flybase.org The synthesis of palmitoleic acid itself starts from palmitate, which is desaturated by a fatty acyl-CoA desaturase. researchgate.net
In the proposed pathway for (Z)-7-pentacosene in the orchid Ophrys sphegodes, the biosynthesis is thought to begin with 16:0-ACP (palmitoyl-acyl carrier protein) precursors. ebrary.net This precursor is then desaturated and subsequently elongated to form the final alkene. ebrary.net
Enzymatic Mechanisms in this compound Synthesis
The conversion of fatty acid precursors into this compound is catalyzed by a suite of specific enzymes. These include desaturases that create the double bond, elongases that extend the carbon chain to the required length, and a terminal decarboxylation step that produces the final hydrocarbon.
Role of Acyl-CoA Desaturases (e.g., Desat1, DesatF) in Unsaturated Bond Formation
Acyl-CoA desaturases are crucial for introducing double bonds into the fatty acid chain at specific positions. In Drosophila melanogaster, the desat1 gene encodes a Δ9-desaturase that plays a pivotal role in the synthesis of 7-monoenes by catalyzing the formation of palmitoleic acid. flybase.orgnih.gov This enzyme preferentially acts on saturated fatty acyl-CoAs to create the necessary unsaturation for pheromone production. ncsu.edu Another desaturase, DesatF, is also involved in the biosynthesis of cuticular hydrocarbons in Drosophila. nih.gov Studies have shown that these desaturases can have specific substrate preferences, with some acting on acyl-CoA substrates and others on phosphatidylcholine-linked acyl substrates. d-nb.info
The introduction of the double bond at the seventh carbon position is a critical step. In the orchid Ophrys, specialized desaturases are hypothesized to create the (Z)-9 and (Z)-12 alkenes from 18:1Δ9 and 16:1Δ4 fatty acid intermediates. ebrary.net
Contribution of Fatty Acid Elongases to Chain Elongation
Following desaturation, fatty acid elongases are responsible for extending the carbon chain of the fatty acid precursor to the final length of 25 carbons. This process involves a cyclic system of four enzymatic reactions that add two-carbon units from malonyl-CoA in each cycle. ncsu.eduplos.org The rate-limiting step is catalyzed by the elongase enzyme itself. ncsu.eduplos.org
In Drosophila melanogaster, the gene eloF has been identified as encoding an elongase involved in the production of long-chain hydrocarbons. nih.govpnas.org The expression of this gene is correlated with the synthesis of longer CHCs. pnas.org The elongation process is critical in determining the final chain length of the hydrocarbon, and different elongases can exhibit specificity for substrates of varying lengths. uniprot.org For instance, in the cockroach Blattella germanica, two different elongases, BgElo12 and BgElo24, are involved in generating sexually dimorphic hydrocarbons, with one providing the substrate for the other to produce longer chain fatty acids. plos.org
Decarboxylation Processes in Terminal Hydrocarbon Production
The final step in the biosynthesis of this compound is the removal of the carboxyl group from the very-long-chain fatty acid precursor, a process known as decarboxylation. sdu.edu.cnnih.gov This reaction converts the fatty acid into the corresponding hydrocarbon. Several enzymatic mechanisms for decarboxylation have been identified in different organisms. sdu.edu.cn
One well-studied mechanism involves a P450 oxidative decarbonylase, such as CYP4G, which reduces very-long-chain fatty acyl-CoAs to long-chain alcohols that are then converted to hydrocarbons. ncsu.eduplos.org Another pathway involves a photoenzymatic decarboxylation, where a fatty acid photodecarboxylase, like CvFAP from Chlorella variabilis, utilizes light energy to decarboxylate fatty acids into alkanes. nih.govresearchgate.net While this process is efficient, its activity can be influenced by various factors. nih.gov
Genetic Regulation of this compound Biosynthesis
The levels and ratios of this compound and other CHCs are under tight genetic control, with specific genes influencing the activity of the biosynthetic enzymes.
Identification and Characterization of Genes Influencing this compound Levels
In Drosophila melanogaster, several genes have been identified that regulate the production of this compound. Genetic studies have shown that chromosome II influences the balance between 7-tricosene and this compound, while chromosome III controls the total amount of both monoenes. cambridge.orgnih.gov Two genetic factors on chromosome II, named sept and smoq, have been mapped and are known to additively affect the production of these hydrocarbons. cambridge.orgnih.govnih.gov
**Table 1: Key Genes Involved in this compound Biosynthesis and Regulation in *Drosophila melanogaster***
| Gene/Locus | Chromosome | Function | Effect on this compound |
| desat1 | III (87C) | Δ9-desaturase | Essential for the synthesis of 7-unsaturated hydrocarbons. flybase.org |
| DesatF | - | Desaturase | Involved in cuticular hydrocarbon biosynthesis. nih.gov |
| eloF | - | Fatty acid elongase | Crucial for the production of long-chain hydrocarbons. pnas.org |
| sept | II | Unknown | Influences the ratio of 7-tricosene to this compound. cambridge.orgnih.govnih.gov |
| smoq | II | Unknown | Influences the ratio of 7-tricosene to this compound. cambridge.orgnih.govnih.gov |
| nerd | III | Unknown | Primarily reduces 7-tricosene, indirectly affecting the ratio. cambridge.org |
| dsx | III | Sex determination | Regulates sex-specific pheromone profiles. cambridge.org |
| ecd-1 | - | Ecdysone (B1671078) synthesis | Affects overall hydrocarbon production and the 7-tricosene/7-pentacosene ratio. eje.cz |
| miR-124 | - | microRNA | Regulates male-specific pheromone production, including pentacosenes. elifesciences.org |
Regulatory Networks Controlling Hydrocarbon Profiles
The production of cuticular hydrocarbons (CHCs), including this compound, is governed by a complex and polygenic regulatory network. Research in the model organism Drosophila melanogaster has shown that the genetic control of the quantitative variation between 7-Tricosene (7-T) and this compound (7-P) is complex. nih.govcambridge.org Specific chromosomes play distinct roles; chromosome II is primarily responsible for controlling the balance or ratio between 7-T and 7-P, while chromosome III regulates the total quantity of both of these monoenes. nih.govcambridge.org
Further genetic mapping has identified specific loci that influence this hydrocarbon profile. In Drosophila simulans, a single major locus on the second chromosome, named Ngbo, was found to control the 7-T to 7-P ratio. nih.govcambridge.org This gene acts additively, with different alleles being responsible for either high or low production of this compound. nih.gov In D. melanogaster, two genetic factors on chromosome II, named sept and smoq, have been identified and found to act additively on the production of both 7-T and 7-P. nih.gov
The biosynthesis pathway itself involves several key enzyme families, including fatty acid synthases (FAS), elongases, desaturases, and fatty acyl-CoA reductases (FARs). oup.combiorxiv.org The gene desaturase1 (desat1) is crucial, as it encodes a Δ-9 desaturase that creates the precursor for ω-7 fatty acids, which are necessary for producing 7-unsaturated hydrocarbons like this compound. elifesciences.orgnih.govpnas.org The expression of these genes is tightly regulated, influencing the final CHC blend. For instance, the expression of elongase genes can determine the chain length of the resulting hydrocarbons. oup.combiorxiv.org In the ant Crematogaster levior, a species with longer-chain CHCs showed higher expression of elongases compared to a sister species with shorter chains. oup.com The circadian clock also plays a role, with genes like desat1 showing daily fluctuations in expression, leading to corresponding changes in the levels of 7-T and 7-P on the male cuticle. nih.gov
Environmental and Physiological Modulators of this compound Biosynthesis
The biosynthesis of this compound is not static; it is dynamically modulated by a range of external and internal factors. These modulators can significantly alter the quantity and proportion of this compound in an organism's CHC profile.
Influence of Temperature on this compound Production Ratios
Temperature is a potent environmental modulator of CHC profiles. In many insects, there is a clear trend of shifting from shorter to longer chain CHCs as the ambient temperature increases. nih.gov This is particularly evident in the ratio of 7-Tricosene (C23) to this compound (C25) in Drosophila melanogaster. Males from warmer, equatorial regions tend to have higher levels of the longer-chain this compound, while those from cooler, temperate regions have more 7-Tricosene. nih.govroyalsocietypublishing.org This adaptation is linked to desiccation resistance, as longer-chain hydrocarbons are generally more effective at preventing water loss in hotter environments. royalsocietypublishing.org
Laboratory studies have confirmed this relationship. When D. melanogaster (Canton-S strain) males are raised at 25°C, they produce significantly more 7-P and less 7-T compared to their siblings raised at 20°C. biologists.com A shift from a lower to a higher temperature after the adult insect emerges can also induce changes in the CHC profile. nih.goveje.cz This plasticity allows insects to acclimate to changing thermal conditions. biologists.comroyalsocietypublishing.org For example, one study demonstrated that an experimental shift from 18°C to 25°C resulted in a lower 7-T/7-P ratio in male flies. mdpi.com
Below is a data table summarizing findings on the effect of temperature on the production of 7-T and 7-P in Drosophila melanogaster males from the Canton-S (Cs) strain.
| Strain | Condition | 7-Tricosene (7-T) Amount (ng) | This compound (7-P) Amount (ng) |
|---|---|---|---|
| Cs | Constant 20°C | 1038 | 107 |
| Cs | Constant 25°C | 873 | 155 |
| Cs | Shifted 20°C to 25°C | 856 | 142 |
| Cs | Shifted 25°C to 20°C | 1032 | 105 |
Data sourced from a study on the ontogeny of sexually dimorphic cuticular hydrocarbons in Drosophila melanogaster. biologists.com
Hormonal Regulation (e.g., Ecdysteroids) of Biosynthetic Pathways
Endogenous hormonal signals are key regulators of CHC biosynthesis. nih.gov The two primary hormones involved are ecdysteroids and juvenile hormone (JH). biologists.com Their interplay is crucial for the development and regulation of CHC profiles. In the blowfly Calliphora vomitoria, an increase in total hydrocarbons was observed to parallel the rise in both ecdysteroids and JH during the previtellogenic stage. nih.gov
Studies using temperature-sensitive mutants of D. melanogaster that cannot produce ecdysone at restrictive temperatures showed a significant alteration in the CHC profile. eje.cz Specifically, at the restrictive temperature, males exhibited an inversion of the typical 7-T to 7-P ratio. eje.cz This demonstrates that ecdysteroids are necessary for maintaining the normal balance of these hydrocarbons.
Juvenile hormone is also a significant regulator, often linked to reproductive maturation and social status in insects. biologists.comfrontiersin.org In termites and wasps, JH has been shown to modulate CHC profiles, including the production of specific compounds that signal fertility. frontiersin.orgpenicklab.com In D. melanogaster, the removal of the glands that produce JH resulted in a delayed onset of the production of major female sex pheromones and certain alkanes. pnas.org The application of a JH analog (methoprene) can often rescue or induce these changes, confirming JH's direct role in regulating the hydrocarbon synthesis pathways. frontiersin.orgpnas.org
Dietary and Nutritional Factors Affecting this compound Synthesis
The adage "you are what you eat" holds true for insect CHC profiles. Diet and nutritional intake can significantly modify the composition of cuticular lipids. plos.orgresearchgate.net Studies on Drosophila melanogaster have shown that long-term rearing on different food substrates leads to distinct CHC repertoires. researchgate.netnih.gov
In one extensive study, D. melanogaster strains were raised for over 300 generations on a standard cornmeal diet versus substrates containing apple, banana, tomato, or carrot. researchgate.netnih.gov The results showed that the amounts of CHCs, including male pheromones like this compound, were significantly dependent on the dietary substrate. nih.govresearchgate.net Flies from the "carrot" and "apple" strains, for instance, showed the most pronounced differences in their CHC profiles. nih.gov This suggests that different metabolic pathways are activated depending on the food source, leading to variations in the final hydrocarbon products. nih.gov Similarly, rearing D. mojavensis on different natural cactus substrates versus laboratory food significantly influenced their hydrocarbon amounts, with lab-reared flies having lower quantities of most hydrocarbons. plos.org
The table below illustrates the relative amounts of key male pheromones in D. melanogaster strains reared on different long-term diets.
| Diet Strain | cis-Vaccenyl acetate (B1210297) (%) | (Z)-7-Pentacosene (%) | (Z)-7-Tricosene (%) |
|---|---|---|---|
| Standard (Cornmeal) | 16.51 | 12.87 | 36.56 |
| Banana | 14.00 | 14.07 | 33.82 |
| Carrot | 19.78 | 13.67 | 32.09 |
| Tomato | 16.10 | 12.21 | 34.18 |
Data adapted from a study on recently mated flies from strains maintained on different diets. researchgate.net
Comparative Biosynthesis of this compound Across Taxa
While extensively studied in Drosophila, this compound is not exclusive to this genus and is found across a diverse range of insect taxa, where its relative abundance and function can vary.
In Diptera, CHC profiles are often species-specific and can be used for taxonomic identification. cambridge.orgnih.govnih.gov Within the Anopheles maculipennis mosquito complex, hydrocarbon profiles, which would include any this compound present, are distinct enough to separate five different species, reflecting their chromosomal phylogeny. cambridge.org In the South American fruit fly, Anastrepha fraterculus, CHC profiles containing alkenes become sexually dimorphic as the flies age. iaea.org In Tephritid fruit flies of the genus Ceratitis, hydrocarbon profiles also serve to distinguish between cryptic species. pensoft.net
The housefly, Musca domestica, produces (Z)-9-tricosene as its primary female sex pheromone, but other hydrocarbons are also present. nih.gov In the Asian longhorned beetle, Anoplophora glabripennis, (Z)-7-Pentacosene is one of five monoenes that are more abundant on the female cuticle and act as a contact sex pheromone, eliciting copulatory behavior in males. mdpi.com
In social insects (Hymenoptera), CHCs are fundamental for communication, including nestmate recognition. biodiversity-science.net The specific blend of hydrocarbons, which can include this compound, conveys information about an individual's colony, caste, and reproductive status. biologists.com
This comparative view shows that while the basic biosynthetic pathways for hydrocarbons are conserved, the final CHC profile, including the relative amount of this compound, is highly variable across different insect orders and families, reflecting diverse evolutionary pressures related to both environmental adaptation and chemical communication.
Chemical Synthesis and Derivatization of 7 Pentacosene for Research Applications
Laboratory Synthesis Strategies for (Z)-7-Pentacosene
The controlled synthesis of (Z)-7-pentacosene in a laboratory setting allows for the production of this specific isomer, which is often found in the cuticular hydrocarbons of insects. researchgate.net
Alkyne Alkylation and Stereoselective Hydrogenation Methodologies
A common and effective strategy for synthesizing (Z)-alkenes involves the use of alkynes as key intermediates. This method typically consists of two main steps: the alkylation of a terminal alkyne and the subsequent stereoselective hydrogenation of the resulting internal alkyne.
The process can begin with the alkylation of a terminal alkyne, where an acetylide anion, formed by treating the alkyne with a strong base like n-butyllithium, reacts with an alkyl halide. researchgate.net For the synthesis of (Z)-7-pentacosene, this could involve the reaction of 1-octyne (B150090) with 1-bromoheptadecane. The resulting internal alkyne is then subjected to stereoselective hydrogenation to yield the desired (Z)-alkene. A widely used method for this transformation is Lindlar hydrogenation, which employs a "poisoned" palladium catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) to selectively reduce the alkyne to a cis-alkene without further reduction to an alkane. masterorganicchemistry.com Other catalyst systems, such as P-2 nickel boride, can also be utilized for this purpose. researchgate.net The use of these catalysts ensures the syn-addition of hydrogen across the triple bond, leading to the formation of the (Z)-isomer with high stereoselectivity. organic-chemistry.org
Alternative approaches for stereoselective alkyne reduction include the use of certain cobalt or iron complexes, which can also catalyze the semi-hydrogenation to (Z)-alkenes. nih.gov For instance, hydridocobalt complexes have demonstrated the ability to hydrogenate internal alkynes to (Z)-alkenes. nih.gov
Development of High-Yield Synthetic Routes
The Wittig reaction presents a powerful and versatile method for the stereoselective synthesis of alkenes, including (Z)-7-pentacosene. libretexts.orgorganic-chemistry.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). libretexts.orgedubirdie.com To favor the formation of the (Z)-isomer, non-stabilized ylides are typically employed. libretexts.orgorganic-chemistry.org
For the synthesis of (Z)-7-pentacosene, the reaction would involve an aldehyde and a triphenylphosphonium ylide. For instance, heptanal (B48729) could be reacted with the ylide derived from octadecyltriphenylphosphonium bromide. The choice of solvent and base is critical for achieving high yields and stereoselectivity. slu.se The use of hexamethylphosphoramide (B148902) (HMPA) as a co-solvent at low temperatures has been shown to provide excellent (Z/E) selectivity. slu.se
Another synthetic strategy that has been developed for producing alkenes is olefin metathesis, specifically cross-metathesis. nih.govorganic-chemistry.org This reaction involves the exchange of substituents between two different alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.govrsc.org While powerful, achieving high Z-selectivity in cross-metathesis can be challenging. rsc.orgnih.gov However, the development of specific catalysts, such as certain molybdenum alkylidene complexes, has enabled highly Z-selective cross-metathesis reactions. nih.gov
| Synthesis Method | Key Reagents and Conditions | Stereoselectivity |
| Alkyne Alkylation & Hydrogenation | 1. Strong base (e.g., n-BuLi), alkyl halide2. Lindlar catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) or P-2 Ni₂B | High Z-selectivity |
| Wittig Reaction | Aldehyde, non-stabilized phosphorus ylide, HMPA co-solvent at low temperature | High Z-selectivity |
| Olefin Cross-Metathesis | Alkene substrates, specific Mo or Ru catalysts | Can be tuned for Z-selectivity |
Synthesis of 7-Pentacosene Analogues and Isomers for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. In the context of insect pheromones, synthesizing and testing analogues and isomers of this compound can reveal which structural features are critical for eliciting a behavioral response. nih.gov
This involves systematically modifying the structure of this compound. For example, the position of the double bond can be varied to produce isomers like (Z)-9-pentacosene or (Z)-11-pentacosene. evitachem.comd-nb.info The chain length can also be altered, creating shorter or longer-chain alkenes. Furthermore, the geometry of the double bond can be changed from (Z) to (E) to determine the importance of stereochemistry.
The synthesis of these analogues often employs the same methodologies used for (Z)-7-pentacosene, such as the Wittig reaction or alkyne semi-hydrogenation, by simply starting with different building blocks. slu.se For instance, to synthesize various positional isomers of (Z)-pentacosene via the Wittig reaction, one would use aldehydes and phosphonium (B103445) salts with different chain lengths. slu.se
Preparation of Derivatized this compound for Mechanistic Investigations
To investigate the metabolic fate or the precise location of double bonds in naturally occurring this compound, derivatization techniques are employed. A common method is the formation of dimethyl disulfide (DMDS) adducts. researchgate.netbiologists.com
Reacting an alkene like this compound with DMDS, typically in the presence of iodine as a catalyst, results in the addition of two methylthio (-SCH₃) groups across the double bond. researchgate.net When the resulting derivative is analyzed by gas chromatography-mass spectrometry (GC-MS), it produces a characteristic fragmentation pattern. The mass spectrum will show fragment ions resulting from cleavage between the two carbon atoms that were originally part of the double bond. researchgate.netbiologists.com This allows for the unambiguous determination of the double bond's position within the carbon chain.
Ecological and Behavioral Roles of 7 Pentacosene
Role in Intraspecific Chemical Communication
7-Pentacosene is a key component in the complex language of chemical signals that insects use to communicate with members of their own species. Its functions range from attracting mates to facilitating social cohesion.
Function as a Sex Pheromone and Contact Pheromone
This compound acts as both a sex pheromone, a chemical released to attract a mate, and a contact pheromone, which requires physical touch for a response.
In the fruit fly, Drosophila melanogaster, (Z)-7-Pentacosene is an unsaturated cuticular hydrocarbon that serves as a contact sex pheromone. caymanchem.com It is present on both males and females in various species and genotypes of Drosophila. caymanchem.com High concentrations of this compound, either alone or in combination with other alkenes, can stimulate copulation. caymanchem.com Interestingly, the absolute amount of this compound increases on female Drosophila immediately following copulation. caymanchem.com
In the Asian longhorned beetle, Anoplophora glabripennis, (Z)-7-Pentacosene is a minor component of the female-produced contact sex pheromone. usda.govpsu.edu This pheromone blend, which also includes (Z)-9-tricosene, (Z)-9-pentacosene, (Z)-7-heptacosene, and (Z)-9-heptacosene, elicits courtship and mating behaviors in males upon contact. mdpi.commdpi.comnih.gov The approximate ratio of these compounds in the female's cuticular extract is 1:2:2:1:8, respectively. defra.gov.uk
Table 1: Role of this compound as a Sex and Contact Pheromone
| Species | Type of Pheromone | Role of this compound | Other Key Compounds in Blend |
|---|---|---|---|
| Drosophila melanogaster | Contact Sex Pheromone | Stimulates copulation, especially at high concentrations. caymanchem.com | Other alkenes. caymanchem.com |
| Anoplophora glabripennis | Contact Sex Pheromone | Minor component of a blend that elicits male courtship and mating. usda.govpsu.edumdpi.commdpi.comnih.gov | (Z)-9-tricosene, (Z)-9-pentacosene, (Z)-7-heptacosene, (Z)-9-heptacosene. mdpi.comdefra.gov.uk |
Involvement in Courtship Behavior and Mating Dynamics
The presence and perception of this compound are deeply integrated into the courtship rituals and mating decisions of several insect species.
In Drosophila melanogaster, the pheromonal bouquet, which includes this compound, is composed of various stimulatory and inhibitory compounds that can be perceived differently among populations. mdpi.com While 7-tricosene (B1233067) can inhibit homosexual courtship, this compound has been shown to enhance copulatory behavior. plos.org The ratio of 7-tricosene to this compound in males can influence female mating preference, suggesting that females can discriminate between male pheromones based on the ratio of the principal component to less abundant related molecules. royalsocietypublishing.org Furthermore, the ion channel subunit ppk25 is required for the stimulation of male courtship by synthetic this compound. nih.gov
For Anoplophora glabripennis, the female-produced contact pheromone containing this compound is crucial for mate recognition. researchgate.net Males attempt to mate with surfaces coated with a synthetic mixture of the five key compounds, including (Z)-7-pentacosene, confirming that this blend effectively triggers copulatory behavior. nih.govdefra.gov.uk The pheromone is deposited as the female walks, creating a trail that males can follow. psu.edu
Aggregation Pheromone Activity
In some insects, this compound contributes to aggregation, where individuals gather in large groups. This behavior can be advantageous for defense, thermoregulation, or finding mates.
In the European earwig, Forficula auricularia, (Z)-7-Pentacosene is a component of a putative aggregation pheromone. researchgate.net Synthetic blends of unsaturated hydrocarbons, including (Z)-7-tricosene, (Z)-9-tricosene, (Z)-7-pentacosene, and (Z)-9-pentacosene, have been shown to elicit significant behavioral responses in field-based bioassays, attracting earwigs at short distances. researchgate.netwsu.edu
Contribution to Social Interactions and Recognition Cues
Beyond direct sexual communication, this compound is part of the chemical profile that allows insects to recognize each other, influencing a range of social behaviors.
In Drosophila melanogaster, cuticular hydrocarbons (CHCs), including this compound, serve as recognition cues. researchgate.net The composition of these CHCs can be influenced by diet, which in turn can affect individual attractiveness and lead to sexual isolation between different populations. researchgate.net The social environment during development and in mature flies can also strongly affect the volatile CHCs of males. plos.org
In the Asian longhorned beetle, Anoplophora glabripennis, the contact pheromones on the female's cuticle, which include this compound, are essential for sex recognition. defra.gov.uk
Contribution to Cuticular Hydrocarbon (CHC) Profiles
Cuticular hydrocarbons are a layer of waxy compounds on an insect's exoskeleton that primarily prevent water loss but also serve as a rich source of chemical signals. This compound is a common component of these CHC profiles.
Sexual Dimorphism in this compound Abundance
In many insect species, the quantity and composition of CHCs differ between males and females, a phenomenon known as sexual dimorphism. This compound often plays a role in this differentiation.
In Drosophila melanogaster, CHC profiles show a marked sexual dimorphism. plos.org Males from temperate regions typically produce high amounts of 7-tricosene and low amounts of this compound, while males from West African and Caribbean strains produce high levels of this compound and low levels of 7-tricosene. mdpi.comnih.gov This geographic variation in the 7-tricosene to this compound ratio is linked to climate, with higher levels of this compound providing greater desiccation resistance in warmer environments. nih.gov
Table 2: Sexual Dimorphism of this compound
| Species | Sex with Higher Abundance | Geographic/Population Variation |
|---|---|---|
| Drosophila melanogaster | Varies by population | Males from West African and Caribbean strains have higher levels of this compound compared to males from temperate regions. mdpi.comnih.gov |
| Anoplophora glabripennis | Females | Consistently more abundant in females across observed populations. mdpi.comnih.govdefra.gov.uk |
Environmental Adaptation and Stress Tolerance Mediated by CHCs
Cuticular hydrocarbons (CHCs), including this compound, form a crucial waxy layer on an insect's cuticle that primarily serves to prevent water loss and desiccation. nih.govroyalsocietypublishing.orgscienceopen.com This function is vital for survival, especially in warm and dry environments. royalsocietypublishing.orgresearchgate.net The composition and quantity of these hydrocarbons can be plastically adjusted by insects in response to environmental cues like temperature and humidity, a process known as acclimation. researchgate.netmdpi.combiologists.com
Research on Drosophila melanogaster has revealed a correlation between the abundance of this compound and adaptation to warmer climates. Male flies from populations nearer to the equator, which experience warmer conditions, tend to have higher levels of the longer-chain monoene this compound. nih.govroyalsocietypublishing.orgscienceopen.com In contrast, those from cooler regions have higher levels of the shorter-chain 7-Tricosene. nih.govscienceopen.com This variation is directly linked to desiccation resistance, with higher levels of this compound providing greater protection against water loss. nih.govroyalsocietypublishing.orgscienceopen.com Laboratory selection experiments have further demonstrated that flies with higher levels of this compound have a selective advantage at higher temperatures. nih.govscienceopen.com
The physical properties of CHCs, such as their melting point, are critical to their waterproofing function. royalsocietypublishing.org Longer-chain CHCs like this compound generally have higher melting points, contributing to a more stable and less permeable cuticular layer at elevated temperatures. royalsocietypublishing.org Insects can adjust the composition of their CHC profile, including the relative amounts of compounds like this compound, to maintain a homeostatic viscosity and minimize water loss under varying thermal conditions. royalsocietypublishing.orgbiologists.com For instance, some ant species, when acclimated to warmer temperatures, exhibit a more viscous CHC layer, which is achieved by altering the proportions of different hydrocarbons. royalsocietypublishing.org This plasticity in CHC profiles is a key mechanism for coping with desiccation stress and is crucial for determining a species' ability to survive in changing climatic conditions. researchgate.netmdpi.com
Interplay with Other Semiochemicals in Behavioral Responses
This compound often functions as part of a complex chemical bouquet, where its effect on behavior is modulated by the presence and proportion of other semiochemicals. In Drosophila melanogaster, while 7-Tricosene is known to inhibit male-male courtship and promote aggression, (Z)-7-Pentacosene does not produce the same effect on its own. slu.senih.gov However, it is a key component of the male CHC profile that, as a whole, influences social interactions. nih.gov The elimination of male-enriched CHCs, including this compound, leads to reduced aggression and increased male-male courtship, highlighting the role of the complete blend. nih.govresearchgate.net
In some cases, this compound can have a stimulatory effect on courtship. Synthetic this compound has been shown to stimulate male courtship behavior in Drosophila. plos.org This effect is dependent on specific gustatory receptor neurons, indicating a complex sensory mechanism for its detection and interpretation. plos.org Furthermore, the response to this compound can be context-dependent. For example, in the locust borer Megacyllene robiniae, (Z)-9-pentacosene acts as a contact sex pheromone. e-kjpt.org
The interaction with other compounds can be synergistic. In some moth species, while individual hydrocarbons may elicit a weak response, a specific blend of alkanes and alkenes, which can include pentacosenes, is necessary to trigger a strong behavioral response from males. In orchids that mimic insect pheromones, the blend of several hydrocarbons, including a pentacosene, is crucial for attracting pollinators. e-kjpt.org
The ratio of different pheromonal components is often more critical for eliciting a specific behavior than the absolute amount of any single compound. The ratio of 7-Tricosene (7-T) to this compound (7-P) in Drosophila melanogaster males is a well-documented example of this principle. This ratio shows a distinct geographical variation, with males from temperate regions exhibiting a high 7-T/7-P ratio, while males from tropical and equatorial regions have a much lower ratio, with this compound being predominant. researchgate.netmdpi.comcambridge.org
This variation in the 7-T/7-P ratio is linked to both environmental adaptation and sexual communication. researchgate.netresearchgate.net A lower 7-T/7-P ratio (i.e., higher relative amount of 7-P) is associated with increased desiccation resistance in warmer climates. royalsocietypublishing.orgroyalsocietypublishing.org Experimental shifts in temperature can induce changes in this ratio; for instance, raising the temperature at which male flies are kept leads to a lower 7-T/7-P ratio. mdpi.comresearchgate.net
From a behavioral perspective, this ratio plays a significant role in mating preferences. While 7-T is a known courtship inhibitor between males, the blend of 7-T and 7-P influences female receptivity. slu.senih.gov Studies have shown that D. melanogaster females can discriminate between males with different CHC profiles, and their mating preferences can be influenced by the 7-T/7-P ratio. nih.govroyalsocietypublishing.org The persistence of different ratios in various populations suggests that female preferences may vary, potentially as a mechanism for reproductive isolation. nih.govroyalsocietypublishing.org For example, females from temperate regions may prefer the high 7-T/7-P ratio characteristic of local males, while females from tropical regions may prefer the low ratio found in their respective populations. nih.gov This demonstrates that the precise balance between these two hydrocarbons is a crucial component of the species' chemical communication system.
Synergistic and Antagonistic Effects in Multicomponent Pheromone Blends
Research Implications for Chemical Communication Manipulation Strategies (Non-Clinical Focus)
The understanding of this compound's role in insect behavior and ecology opens avenues for developing novel strategies to manipulate insect populations, particularly for pest management. scispace.comesf.eduebsco.com By harnessing the knowledge of how this and other semiochemicals influence behaviors like mating and aggregation, it is possible to devise environmentally friendlier alternatives to conventional pesticides.
One potential application lies in mating disruption. By releasing synthetic pheromones, including blends containing this compound, into the environment, it may be possible to confuse male insects and prevent them from locating females, thus disrupting the reproductive cycle of a pest species. The effectiveness of such a strategy would depend on accurately mimicking the natural pheromone blend and understanding the synergistic or antagonistic effects of its components.
Another strategy is "attract-and-kill," where a synthetic pheromone blend is used as a lure to attract pests to a trap or a source of insecticide. Research into the specific pheromone components of pests like the Asian longhorned beetle, Anoplophora glabripennis, which produces (Z)-7-Pentacosene, is crucial for developing effective lures. plantedforests.org The attraction of pests can be enhanced by combining pheromones with host plant volatiles, creating a synergistic effect. illinois.edu
Furthermore, understanding the genetic and biosynthetic pathways that control the production of this compound and other CHCs could lead to innovative genetic pest management techniques. cambridge.org While not yet widely implemented, future strategies could involve manipulating these pathways to alter the chemical signals of pests, rendering them unable to reproduce successfully.
The study of how CHC profiles, including the 7-T/7-P ratio, are influenced by environmental factors like temperature also has implications in the context of climate change and invasive species. mdpi.com Monitoring the CHC profiles of insect populations could serve as a sensitive marker for their adaptation to changing climatic conditions. researchgate.net This knowledge can help predict the spread of pest species and inform proactive management strategies.
Advanced Analytical Methodologies in 7 Pentacosene Research
Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone for the analysis of 7-Pentacosene and other cuticular hydrocarbons (CHCs). This powerful technique separates complex mixtures of compounds and provides detailed mass spectra for their identification. In the context of this compound research, GC-MS is employed to characterize the complete hydrocarbon profile of an insect, revealing the presence and relative abundance of this compound alongside other compounds like n-alkanes, other alkenes, and methyl-branched hydrocarbons. mdpi.commdpi.com The retention time of this compound in the gas chromatogram, along with its characteristic mass spectrum, allows for its unambiguous identification. mdpi.comresearchgate.net For instance, in studies of the Asian larch bark beetle, Ips subelongatus, GC-MS analysis of solid-phase microextraction (SPME) samples identified a range of hydrocarbons, including this compound. mdpi.com Similarly, GC-MS has been instrumental in characterizing the CHC profiles of various Drosophila species, where this compound is a key component. researchgate.netnih.gov
The versatility of GC-MS extends to its coupling with other detection and sample introduction methods. For example, coupled gas chromatography-electroantennography (GC-EAD) utilizes an insect's antenna as a biological detector to screen for biologically active compounds like this compound in complex mixtures. mdpi.comgroenkennisnet.nl Furthermore, novel sample introduction techniques such as Direct Analysis in Real-Time (DART) mass spectrometry can be used for the rapid analysis of cuticular hydrocarbons from living insects, providing near-instantaneous chemical profiles. pnas.orgpnas.org
Accurate quantification of this compound in biological samples is essential for understanding its biological significance. GC-MS is the primary tool for this purpose, allowing researchers to determine the absolute and relative amounts of this compound. eje.cz This is particularly important in studies of chemical communication, where the concentration and ratios of different pheromone components can convey specific information. researchgate.net
For quantitative analysis, an internal standard, a known amount of a compound not naturally present in the sample, is added to the extract. This allows for the precise calculation of the amount of this compound present. For example, in studies of Drosophila melanogaster, n-hexacosane (C26) and n-triacontane (C30) have been used as internal standards to quantify CHCs, including this compound. mdpi.com The amount of this compound is then typically expressed as nanograms per insect or as a percentage of the total CHC profile.
Quantitative studies have revealed significant variations in this compound levels based on species, sex, age, and even geographic population. For instance, in Drosophila melanogaster, males from temperate regions tend to have low levels of this compound, while those from West African and Caribbean strains have high levels. nih.govmdpi.comcambridge.org Furthermore, the absolute amount of pentacosene has been observed to increase in female Drosophila immediately after copulation. pnas.orgcaymanchem.com In the green capsid bug, Lygocoris pabulinus, the ratio of (Z)-9-pentacosene to (Z)-7-pentacosene was found to be approximately 5:1 in females and 1:5 in males, highlighting a distinct sexual dimorphism. groenkennisnet.nl
Table 1: Quantitative Data of this compound in Selected Insect Species
| Species | Sex | Relative Amount/Concentration of this compound | Reference(s) |
|---|---|---|---|
| Drosophila melanogaster (temperate) | Male | Low levels | nih.govmdpi.com |
| Drosophila melanogaster (tropical) | Male | High levels | mdpi.comcambridge.org |
| Drosophila melanogaster | Female | Increases after copulation | pnas.orgcaymanchem.com |
| Lygocoris pabulinus | Female | (Z)-9-pentacosene:(Z)-7-pentacosene ratio ~5:1 | groenkennisnet.nl |
| Lygocoris pabulinus | Male | (Z)-9-pentacosene:(Z)-7-pentacosene ratio ~1:5 | groenkennisnet.nl |
| Megacyllene robiniae | Female | 16.4 ± 1.3% of total hydrocarbons in whole-body extracts; 34.6 – 37.8% in SPME wipe samples | researchgate.net |
Determining the precise location of the double bond in mono-unsaturated alkenes like this compound is crucial for its correct identification and for understanding its biosynthesis and biological activity. While the mass spectrum of the underivatized alkene provides information about its molecular weight, it often does not definitively reveal the double bond position. To overcome this, chemical derivatization techniques are employed prior to GC-MS analysis.
One such powerful technique is the addition of dimethyl disulfide (DMDS) across the double bond, forming a thiomethylether derivative. mdpi.com When this derivative is analyzed by GC-MS, it fragments in a predictable manner, with the fragmentation pattern clearly indicating the original position of the double bond. The mass spectrum of the DMDS adduct of this compound exhibits characteristic fragmentation ions that allow for the unambiguous assignment of the double bond at the C-7 position. mdpi.comresearchgate.net For example, in the analysis of CHCs from the Asian larch bark beetle, Ips subelongatus, mass spectra showing fragmentation ions at m/z 145, 299, and 444 were attributed to the thiomethylether addition to carbons 7 and 8 of this compound. mdpi.com This method has also been successfully applied to identify the double bond positions in other alkenes found in various insect species. mdpi.comusda.gov
Quantitative Profiling of this compound in Biological Samples
Electroantennographic Detection (EAD) for Bioactivity Assessment of this compound
Electroantennographic Detection (EAD) is a highly sensitive bioassay technique that measures the electrical response of an insect's antenna to volatile compounds. wur.nl By coupling a gas chromatograph with an electroantennogram, researchers can simultaneously separate the components of a complex mixture and measure the antennal response to each compound as it elutes from the GC column. mdpi.com This allows for the rapid identification of biologically active compounds, such as pheromones, that are detected by the insect's olfactory system. wur.nl
EAD has been instrumental in demonstrating the bioactivity of this compound in several insect species. In studies on the green capsid bug, Lygocoris pabulinus, coupled gas chromatography-electroantennography (GC-EAD) of female leg extracts revealed that both (Z)-9-pentacosene and (Z)-7-pentacosene were EAD-active, indicating that they are perceived by the male antennae and likely play a role in mate location. groenkennisnet.nlresearchgate.netscispace.com Similarly, GC-EAD analysis of extracts from the Asian longhorned beetle, Anoplophora glabripennis, showed that (Z)-7-pentacosene, along with other alkenes, elicited antennal responses in males. mdpi.comresearchgate.net These findings provide strong evidence for the role of this compound as a semiochemical in these species.
Novel Extraction and Sample Preparation Techniques for Hydrocarbon Analysis in Complex Matrices
The extraction and preparation of samples for CHC analysis are critical steps that can significantly influence the results. Traditional methods often involve solvent extraction, where the insect is immersed in a non-polar solvent like hexane (B92381) or pentane (B18724) to dissolve the cuticular lipids. eje.czojp.gov While effective, this method can also extract internal lipids, potentially contaminating the sample and complicating the analysis. eje.cz
To address these limitations, novel extraction techniques have been developed. Solid-Phase Microextraction (SPME) is a solvent-free method that uses a coated fiber to adsorb volatile and semi-volatile compounds directly from the surface of the insect or from the headspace above it. mdpi.comeje.czantwiki.org This technique is non-destructive, allowing for repeated sampling from the same individual, and minimizes the extraction of internal lipids. researchgate.netantwiki.orgresearchgate.net SPME has been successfully used to analyze the CHC profiles of various insects, including the Asian larch bark beetle and the queenless ant Dinoponera quadriceps. mdpi.comresearchgate.net
Another innovative technique is Direct Analysis in Real-Time (DART) mass spectrometry. pnas.orgpnas.orgnih.gov DART allows for the direct analysis of compounds from a surface with minimal sample preparation. In the context of CHC analysis, a probe can be used to sample the cuticle of a live, awake insect, and the adsorbed compounds are then analyzed by mass spectrometry. pnas.org This provides a near-instantaneous snapshot of the insect's chemical profile and allows for the correlation of chemical changes with behavior in real-time. pnas.orgpnas.org
Spectroscopic Techniques for Advanced Structural Elucidation in Research (if beyond basic identification)
While GC-MS is the workhorse for CHC analysis, other spectroscopic techniques can provide complementary information for advanced structural elucidation, particularly when dealing with novel compounds or complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed information about the carbon skeleton and the stereochemistry of a molecule. Although less sensitive than GC-MS, NMR can be invaluable for confirming the structure of synthesized standards or for characterizing newly discovered compounds. For example, 1H and 13C NMR spectroscopy have been used to confirm the structure and purity of synthesized (Z)-7-pentacosene. mdpi.com
Chemotaxonomic Applications of this compound Profiles
The cuticular hydrocarbon profile of an insect is often species-specific and can even vary between different populations of the same species. mdpi.com This chemical "fingerprint" can be used as a taxonomic tool to differentiate between closely related species, a field known as chemotaxonomy. mdpi.com this compound, as a component of these profiles, can contribute to these taxonomic distinctions.
The qualitative and quantitative differences in CHC profiles, including the presence and relative abundance of this compound, can provide valuable characters for species identification and phylogenetic analysis. mdpi.comresearchgate.net For example, the CHC profiles of the buffalo fly (Haematobia exigua) and the horn fly (Haematobia irritans) are distinctly different, with this compound being detected in buffalo flies but not in horn flies. dpi.qld.gov.au This clear chemical difference supports their classification as separate species. dpi.qld.gov.au Similarly, studies on bark beetles have shown that CHC profiles, which include this compound, can be used to separate different species within the genus Dendroctonus. usda.gov The analysis of CHC profiles has also been proposed as a tool for the identification and delineation of various genera and species of Gonipterini weevils. mdpi.com
Evolutionary and Genetic Aspects of 7 Pentacosene
Genetic Basis of 7-Pentacosene Quantitative Variation and Polymorphism
The quantity and proportion of this compound on the insect cuticle are subject to intricate genetic control. In Drosophila melanogaster, the variation in the levels of this compound and a related compound, 7-Tricosene (B1233067) (7-T), is a well-documented polymorphism. cambridge.orgnih.gov Studies involving hybridization of strains with different geographical origins and distinct hydrocarbon profiles have elucidated the roles of specific chromosomes and genes in regulating this variation.
Research has shown that in D. melanogaster, chromosome II is primarily responsible for altering the balance between 7-T and 7-P, while chromosome III governs the total amount of both monoenes produced. cambridge.orgnih.gov Further mapping studies have identified specific genetic factors on chromosome II, named seven pentacosene (sept) and small monoene quantities (smoq), which additively affect the production of these cuticular hydrocarbons. cambridge.orgnih.govnih.gov
In the sibling species Drosophila simulans, a single major locus on the second chromosome, named Ngbo, has been identified to have a dose-dependent effect on the production of this compound. nih.govnih.gov The Ngbo locus has two known alleles, Seychelles and Cameroon, which act codominantly to control the 7-Tricosene to this compound ratio. nih.govresearchgate.net
The biosynthesis of these unsaturated hydrocarbons is critically dependent on desaturase enzymes. The desat1 gene, located on chromosome 3 in D. melanogaster, is implicated in the production of pheromones with a double bond at the seventh carbon position, including this compound. nih.gov This gene's product, the Desat1 enzyme, is involved in creating the necessary precursors for these omega-7 unsaturated hydrocarbons. nih.gov Quantitative Trait Loci (QTL) mapping has consistently highlighted chromosome 3 as a major hub for genes influencing hydrocarbon differences in Drosophila. scite.ai
Table 1: Genes and Genetic Factors Influencing this compound Variation
| Gene/Factor | Locus/Chromosome | Organism | Function |
| sept | Chromosome II | Drosophila melanogaster | Affects the balance between 7-Tricosene and this compound. cambridge.orgnih.gov |
| smoq | Chromosome II | Drosophila melanogaster | Affects the balance between 7-Tricosene and this compound. cambridge.orgnih.gov |
| Ngbo | Chromosome II (65.3) | Drosophila simulans | Exerts major control over the ratio of 7-Tricosene to this compound. nih.govnih.gov |
| desat1 | Chromosome III (87C-D) | Drosophila melanogaster | Involved in the synthesis of 7-unsaturated hydrocarbons, including this compound. nih.govresearchgate.net |
| Unnamed Loci | Chromosome III | Drosophila melanogaster | Regulates the overall quantity of both 7-Tricosene and this compound. cambridge.orgnih.gov |
Clinal Variation and Geographic Distribution of this compound Phenotypes
The phenotypic expression of this compound is not uniform across the geographic range of species like Drosophila melanogaster. A distinct clinal variation exists, where the relative proportions of this compound and 7-Tricosene correlate with latitude. scienceopen.com Males from populations in warmer, equatorial regions, such as those from sub-Saharan Africa, tend to have high levels of this compound and low levels of 7-Tricosene. scienceopen.comoup.com Conversely, males from temperate regions in Europe and North America exhibit the opposite profile, with high quantities of 7-Tricosene and low quantities of this compound. oup.com
This geographic pattern suggests an adaptive mechanism linked to geoclimatic variables. researchgate.net For instance, D. melanogaster males from the Ivory Coast (Taï strain) show a hydrocarbon profile rich in this compound, whereas those from temperate climates like France have profiles dominated by 7-Tricosene. cambridge.orgoup.com This variation in the ratio of the two alkenes has been shown to be a stable characteristic within isofemale lines from a specific location, indicating a strong genetic basis for these geographic phenotypes. researchgate.net
Table 2: Geographic Variation in Male Cuticular Hydrocarbons in Drosophila
| Species | Geographic Origin | Predominant Compound | Reference |
| D. melanogaster | Ivory Coast (Africa) | This compound | oup.com |
| D. melanogaster | Congo (Africa) | This compound | cambridge.org |
| D. melanogaster | North America, Europe | 7-Tricosene | oup.com |
| D. simulans | Seychelles | High 7-Tricosene / Low this compound | nih.gov |
| D. simulans | Cameroon | Low 7-Tricosene / High this compound | nih.gov |
Adaptive Evolution of this compound Profiles in Response to Environmental Conditions
The clinal variation in this compound profiles is strongly linked to adaptive evolution in response to environmental pressures, primarily temperature and desiccation stress. Cuticular hydrocarbons (CHCs) in general serve a crucial function in preventing water loss, and the composition of the CHC layer can influence an insect's desiccation resistance. scienceopen.com
Longer-chain hydrocarbons, like this compound (a C25 monoene), are thought to provide better protection against desiccation in warmer, drier climates compared to shorter-chain hydrocarbons like 7-Tricosene (a C23 monoene). scienceopen.com This hypothesis is supported by the observation that D. melanogaster populations from warmer regions have higher proportions of this compound. scienceopen.com Laboratory selection experiments have further demonstrated that flies with higher levels of this compound have a selective advantage at higher temperatures. scienceopen.com Therefore, the evolution of this compound profiles appears to be driven, at least in part, by natural selection for climatic adaptation. QTL analysis has also revealed a genetic overlap between CHC profiles and desiccation resistance, reinforcing the idea that these traits are evolutionarily linked. researchgate.netresearchgate.net
Role of this compound in Reproductive Isolation and Speciation Events
Beyond its role in environmental adaptation, this compound functions as a semiochemical, specifically a contact pheromone, influencing mate recognition and courtship behavior. cambridge.orgnih.gov Differences in CHC profiles between populations or closely related species can act as a premating reproductive barrier, contributing to sexual isolation and, ultimately, speciation.
In Drosophila, males use the female's CHC profile to identify suitable mates. While 7,11-Heptacosadiene is the primary female aphrodisiac in D. melanogaster, other compounds, including this compound, are also believed to play a role in sex and species recognition. researchgate.netcambridge.org Although present in both sexes, the relative amounts and ratios of compounds like this compound and 7-Tricosene can influence male courtship. cambridge.org For example, variation in the production of these male pheromones is heritable, and female mating preferences can exert selective pressure on these chemical signals. oup.com
The divergence in CHC profiles between species, such as that between D. simulans and D. sechellia, is a key factor in their sexual isolation. nih.govcambridge.org While this compound is present in both species, its concentration relative to other hydrocarbons contributes to the species-specific chemical signature. cambridge.org This chemical divergence, potentially initiated by adaptation to different climates during allopatry, can become a crucial component of reproductive isolation when populations come back into contact. researchgate.netresearchgate.net
Evolutionary Dynamics of Semiochemical Systems Involving this compound
The evolutionary dynamics of chemical communication systems that include this compound are characterized by the dual roles of CHCs in both adaptation and communication. The same compounds that are under selection for environmental resilience (e.g., desiccation resistance) also serve as signals for mate choice. scienceopen.com This dual function creates a complex selective landscape where the evolution of a CHC profile is a trade-off between natural and sexual selection.
The evolution of these semiochemical systems can lead to the reinforcement of species boundaries. As populations diverge in their CHC profiles due to local adaptation, these differences can be co-opted as mating cues, leading to the evolution of corresponding preferences in the receiving sex. This process can drive the evolution of reproductive isolation and contribute to the diversification of species. scienceopen.com
Future Research Directions and Perspectives
Integration of –Omics Technologies (Genomics, Proteomics, Metabolomics) in 7-Pentacosene Biosynthesis Studies
The intricate process of this compound biosynthesis is being decoded through the powerful lens of –omics technologies. Genomics, proteomics, and metabolomics offer a multi-faceted approach to identify the genes, proteins, and metabolic pathways responsible for the production of this and other cuticular hydrocarbons (CHCs). mdpi.comnih.govmdpi.com In insects, CHCs like this compound are heritable components of the metabolome, providing insights into an organism's genotype and its interactions with the environment. mdpi.com
Metabolomics, in particular, has proven to be a valuable tool for identifying CHCs that are specific to certain species or are regulated during social interactions. rsc.org By comparing the metabolic profiles of different organisms or individuals in various physiological states, scientists can pinpoint candidate metabolites, such as this compound, that are upregulated in specific contexts. rsc.org For instance, comparative metabolomics has been instrumental in understanding the role of CHCs in the chemical communication of social insects. rsc.org
Genomic and transcriptomic approaches, on the other hand, can identify the genes involved in CHC biosynthesis. For example, studies in orchids that mimic insect pheromones have identified putative desaturase genes (SAD) that are hypothesized to be involved in the synthesis of (Z)-7-pentacosene. ebrary.net These integrated –omics approaches are crucial for a comprehensive understanding of how genetic and environmental factors influence the complex CHC profiles observed in nature. nih.gov
Advanced Computational Modeling and Theoretical Studies of this compound Interaction Mechanisms
To complement experimental studies, advanced computational modeling and theoretical approaches are being employed to investigate the interaction mechanisms of this compound at a molecular level. Molecular dynamics (MD) simulations, for instance, can provide detailed insights into how pheromones like this compound interact with binding proteins and receptors. nih.govx-mol.netnih.gov
These simulations can model the diffusion of pheromone molecules through various mediums and predict their binding affinities and release kinetics. nih.govx-mol.netacs.org By calculating binding free energies and analyzing protein-ligand interactions, researchers can understand the specificity of these interactions. mpg.de Such computational studies are essential for elucidating the structure-function relationships that govern the biological activity of this compound and other semiochemicals. nih.govx-mol.netmpg.de
Development of Novel Biosynthetic Pathways for this compound (e.g., Metabolic Engineering)
The potential applications of this compound and other long-chain alkenes have spurred research into developing novel biosynthetic pathways for their production. Metabolic engineering offers a promising strategy for producing these compounds in microbial hosts like E. coli. nih.govbiorxiv.org This involves harnessing and engineering enzymes, such as fatty acid decarboxylases, to create efficient and sustainable production platforms. nih.govbiorxiv.orgasm.org
Researchers are exploring different biosynthetic routes, including the conversion of fatty acid intermediates into hydrocarbons. asm.org One approach involves coupling the hydrolytic activity of lipases with the decarboxylation activity of P450 enzymes to produce alkenes from renewable feedstocks like triacylglycerols and oils. nih.gov Another strategy focuses on deconstructing and repurposing existing biosynthetic pathways, such as polyketide synthase (PKS) pathways, to generate novel unsaturated hydrocarbons. acs.org These advancements in synthetic biology are paving the way for the industrial-scale production of valuable alkenes like this compound.
Spatio-Temporal Dynamics of this compound Expression and Perception
Understanding where and when this compound is produced and perceived is crucial for deciphering its biological function. The expression of this compound can vary significantly based on factors such as an organism's age, sex, social status, and geographic origin. mdpi.comnih.gov In Drosophila melanogaster, for example, the relative amounts of this compound and its shorter-chain counterpart, 7-tricosene (B1233067), show clinal variation, with populations from warmer climates producing more this compound. scienceopen.comroyalsocietypublishing.orgcambridge.orgresearchgate.net
The perception of this compound is mediated by specific chemosensory neurons and receptors. nih.govplos.org Studies in Drosophila have identified olfactory and gustatory receptors that are potentially stimulated by CHCs, including this compound. nih.govplos.org The combined action of these sensory modalities allows flies to detect and respond to these chemical cues, influencing behaviors such as courtship and aggression. nih.govplos.org Research in this area aims to map the neural circuits involved in processing this compound signals and to understand how these circuits modulate behavior.
Cross-Disciplinary Approaches in this compound Research (e.g., Neuroethology, Biogeography)
A comprehensive understanding of this compound requires a cross-disciplinary approach that integrates fields such as neuroethology and biogeography. Neuroethology investigates the neural basis of behavior, providing insights into how the nervous system processes chemical signals like this compound to generate appropriate behavioral responses. nih.govnih.gov This includes studying the role of specific neurons and brain regions in pheromone perception and discrimination. royalsocietypublishing.org
Biogeography, the study of the distribution of species and ecosystems in geographic space and through geological time, can help to explain the variation in this compound profiles across different populations. nih.gov By correlating CHC profiles with environmental factors such as climate and habitat, researchers can understand the selective pressures that shape the evolution of these chemical signals. royalsocietypublishing.orgoup.com For instance, the prevalence of longer-chain hydrocarbons like this compound in warmer, drier climates suggests a role in desiccation resistance. scienceopen.comroyalsocietypublishing.org Combining these diverse perspectives will provide a more holistic view of the ecological and evolutionary significance of this compound.
Q & A
Basic Research Questions
Q. What is the functional role of 7-pentacosene in insect courtship behavior, and how can researchers experimentally validate its effects?
- Methodological Answer : To investigate this compound's role, use behavioral assays in Drosophila melanogaster paired with gas chromatography-mass spectrometry (GC-MS) to quantify hydrocarbon levels. For validation, employ genetic knockdown or overexpression of genes linked to this compound biosynthesis (e.g., desaturase genes) and observe changes in courtship initiation or mating success. Control for environmental variables like temperature and diet, which influence hydrocarbon profiles .
Q. What analytical techniques are most effective for isolating and quantifying this compound in cuticular hydrocarbon (CHC) mixtures?
- Methodological Answer : Use GC-MS with non-polar capillary columns (e.g., DB-5) for separation, coupled with mass spectral libraries for compound identification. Optimize temperature gradients to resolve this compound from structurally similar alkenes (e.g., 9-pentacosene). Validate quantification with internal standards (e.g., deuterated hydrocarbons) and replicate measurements to ensure precision (±5% relative standard deviation) .
Q. How should researchers design a study to investigate the synergistic effects of this compound with other hydrocarbons (e.g., 9-pentacosene)?
- Methodological Answer : Apply factorial experimental designs to test pairwise and higher-order interactions. For example, use synthetic hydrocarbon blends applied to decapitated flies or inert substrates (e.g., glass beads) to isolate chemical effects. Measure courtship intensity (e.g., wing vibration frequency, copulation attempts) and analyze data using multivariate ANOVA to disentangle additive vs. synergistic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound levels across studies, particularly when genetic and environmental factors interact?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., strain-specific genetic backgrounds, rearing conditions). Replicate experiments under standardized protocols while systematically varying one factor at a time (e.g., temperature, diet). Use mixed-effects models to account for between-study heterogeneity and report effect sizes with confidence intervals .
Q. What genetic loci regulate this compound production, and how can their epistatic interactions be mapped?
- Methodological Answer : Perform quantitative trait locus (QTL) mapping in recombinant inbred lines or backcross populations (e.g., between Canton-S and Tai-Y strains). Combine transcriptomic data (RNA-seq) of pheromone-producing tissues (e.g., oenocytes) with CRISPR-Cas9 knockouts to validate candidate genes. Analyze covariance patterns to detect linkage disequilibrium between loci regulating this compound and other hydrocarbons .
Q. How do ecological variables (e.g., temperature, habitat) influence the plasticity of this compound expression in natural populations?
- Methodological Answer : Collect field samples across environmental gradients and correlate this compound levels with abiotic factors using redundancy analysis (RDA) or canonical correspondence analysis (CCA). Conduct common-garden experiments to distinguish genetic adaptation from phenotypic plasticity. Use generalized additive models (GAMs) to model non-linear responses to environmental stressors .
Q. What multivariate statistical approaches are optimal for analyzing the role of this compound within complex CHC profiles?
- Methodological Answer : Apply dimensionality reduction techniques (e.g., principal component analysis, PCA) to CHC datasets, followed by discriminant analysis (e.g., PLS-DA) to identify hydrocarbons most predictive of behavioral outcomes. Use machine learning (e.g., random forests) to rank this compound’s importance relative to other compounds. Validate models with cross-validation and permutation tests .
Q. How can researchers address the "reproducibility crisis" when studying this compound’s behavioral effects?
- Methodological Answer : Adopt open-science practices: publish raw chromatographic data, detailed protocols (e.g., fly husbandry, solvent purification), and code for statistical analyses. Use inter-laboratory collaborations to replicate key findings. Report negative results and effect sizes in addition to p-values to mitigate publication bias .
Methodological Best Practices
- Data Integrity : Avoid selective reporting; include all replicates and outliers in datasets. Disclose conflicts between observed and expected results (e.g., this compound’s inhibitory effects in certain genetic backgrounds) and provide mechanistic hypotheses .
- Statistical Rigor : Predefine significance thresholds (e.g., α=0.05 with Bonferroni correction for multiple comparisons). Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
- Ethical Compliance : Follow institutional guidelines for genetic modification and animal welfare in behavioral experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
